![molecular formula C10H12N2OS B13310727 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)
3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. This compound is notable for its unique structure, which includes a tert-butyl group and an aldehyde functional group. It has a molecular formula of C10H12N2OS and a molecular weight of 208.28 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with tert-butyl isocyanide and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the imidazole and thiazole rings can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to introduce new functional groups.
Major Products Formed:
Oxidation: 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid.
Reduction: 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-methanol.
Substitution: Products vary depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The imidazole and thiazole rings can also participate in π-π stacking interactions and hydrogen bonding, influencing molecular recognition and binding .
Comparación Con Compuestos Similares
Imidazo[2,1-B][1,3]thiazole derivatives: These compounds share the core structure but differ in the substituents attached to the rings.
Thiazole derivatives: Compounds like thiazole-2-carbaldehyde and thiazole-4-carboxylic acid have similar chemical properties but lack the imidazole ring.
Imidazole derivatives: Compounds like imidazole-4-carboxaldehyde have similar reactivity but lack the thiazole ring.
Uniqueness: 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is unique due to the presence of both imidazole and thiazole rings, along with the tert-butyl and aldehyde functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12N2OS |
|---|---|
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H12N2OS/c1-10(2,3)8-6-14-9-11-4-7(5-13)12(8)9/h4-6H,1-3H3 |
Clave InChI |
ABFHDRMKPPAEAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CSC2=NC=C(N12)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


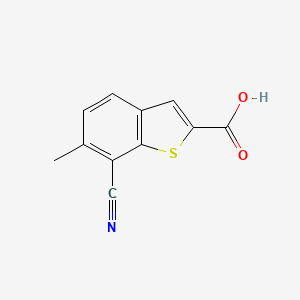
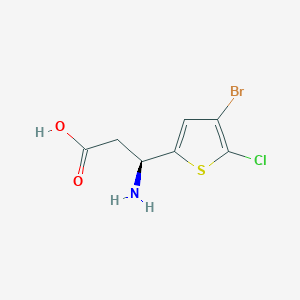
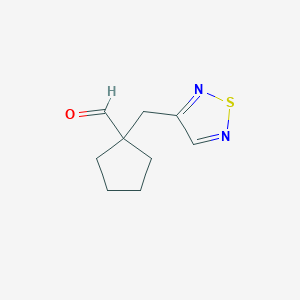
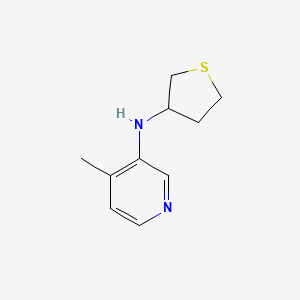

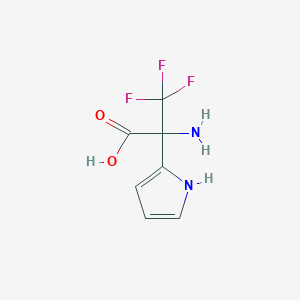
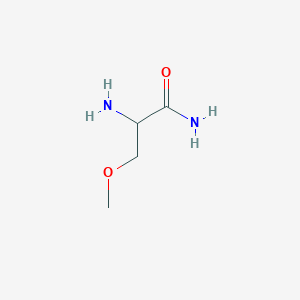
![5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13310694.png)
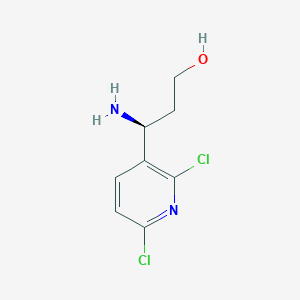
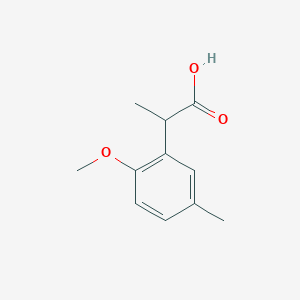


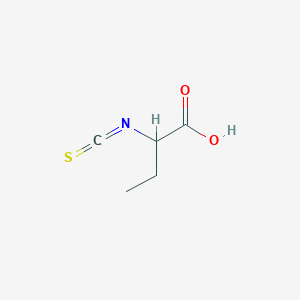
![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
